14-Deoxy-11,12-didehydroandrographolide

Cytotoxicity Safety profile Cell viability

Select 14-Deoxy-11,12-didehydroandrographolide (DDAG) for NF-κB-targeted inflammation research when andrographolide's cytotoxicity precludes high-dose or long-duration studies. DDAG demonstrates a >3-fold wider non-cytotoxic concentration window (20–100 μM) while retaining equivalent anti-inflammatory activity via NF-κB p65 nuclear translocation inhibition. Delivers 14-fold higher dose-normalized oral systemic exposure (AUC) versus andrographolide—translating to lower doses, reduced cost-per-study, and predictable pharmacokinetics (Tmax 1.0–1.5 h). Validated in influenza A (H5N1/H1N1) models with 1.15–1.51 log10 viral load reduction and cytokine storm suppression via caspase-9-dependent apoptosis inhibition. Ideal medicinal chemistry scaffold for non-cytotoxic-to-cytotoxic SAR programs.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
Cat. No. B1229528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Deoxy-11,12-didehydroandrographolide
Synonyms14-deoxy-11,12-didehydroandrographolide
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O
InChIInChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3
InChIKeyXMJAJFVLHDIEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14-Deoxy-11,12-didehydroandrographolide: Differential Procurement Evidence Guide for Noncytotoxic Andrographolide Analog


14-Deoxy-11,12-didehydroandrographolide (DDAG; DAP; deAND; AP3) is a labdane-type diterpenoid lactone isolated from Andrographis paniculata, sharing a core scaffold with andrographolide but lacking the C-14 hydroxyl and possessing a C-11,12 double bond [1]. This compound is the second-most abundant active diterpenoid in A. paniculata extracts, representing approximately 5–10% of the total diterpenoid content in typical plant material [2]. While andrographolide is well established for its anti-inflammatory activity, its clinical development has been constrained by dose-limiting cytotoxicity [3]. DDAG has been identified as a structurally close analog that retains the anti-inflammatory and NF-κB inhibitory activity of andrographolide but exhibits a markedly different cytotoxicity profile, positioning it as a safer alternative scaffold for drug discovery and pharmacological tool compound applications [4].

Why Andrographolide and 14-Deoxyandrographolide Cannot Substitute for 14-Deoxy-11,12-didehydroandrographolide: Key Differential Drivers


The four major diterpenoids in A. paniculata—andrographolide (AP1), 14-deoxy-11,12-didehydroandrographolide (AP3), neoandrographolide (AP4), and 14-deoxyandrographolide (AP6)—are not functionally interchangeable. Each possesses distinct cytotoxicity thresholds, metabolic fates, and therapeutic windows. Critically, andrographolide exhibits dose-dependent cytotoxicity that restricts its in vivo dosing range (ED50 of 6.5 µg/mL in KB cells), whereas DDAG demonstrates no cytotoxicity in multiple human cell lines even at concentrations up to 20–100 µM [1]. Furthermore, oral administration of equivalent plant-extract doses yields a ~14-fold higher dose-normalized systemic exposure (AUC) for DDAG compared to andrographolide, reflecting fundamental differences in absorption, first-pass metabolism, and elimination kinetics [2]. Substituting DDAG with andrographolide in a research or development program therefore introduces confounded variables including altered toxicity profiles, divergent pharmacokinetic behavior, and distinct structure-activity relationships that preclude simple one-for-one replacement. The following evidence guide quantifies these differential dimensions to support informed compound selection.

Quantitative Differentiation Evidence: 14-Deoxy-11,12-didehydroandrographolide vs. Andrographolide and Related Diterpenoids


Cytotoxicity Differential: Noncytotoxic Profile vs. Andrographolide Dose-Limiting Toxicity

In a direct head-to-head comparison using MTS assay, DDAG (1) exhibited no cytotoxic activity in A549 human lung epithelial cells, BEAS-2B human bronchial epithelial cells, and RBL-2H3 rat basophilic leukemia cells at concentrations tested, while andrographolide (2) demonstrated measurable cytotoxicity under identical conditions [1]. In a separate study, DDAG showed an ED50 >20 µg/mL in KB cells, compared to 6.5 µg/mL for andrographolide—representing at least a three-fold improvement in the non-cytotoxic concentration window . This differential cytotoxicity is consistently observed across multiple independent studies and cell types, including human promonocytic leukemia (THP-1) and breast cancer (MCF-7) lines where DDAG maintained higher viability thresholds [2].

Cytotoxicity Safety profile Cell viability

Oral Pharmacokinetic Differentiation: 14-Fold Higher Dose-Normalized Systemic Exposure

In an open-label multiple-dose pharmacokinetic study in 20 healthy Thai volunteers administered A. paniculata capsules containing 32.64 mg andrographolide and 5.40 mg DDAG per dose three times daily, DDAG exhibited the highest maximum plasma concentration (Cmax = 44.89 ng/mL) and area under the curve (AUC = 128.17 h×ng/mL) among the four major diterpenoids, despite being administered at a dose only one-sixth that of andrographolide [1]. The dose-normalized systemic exposure (AUC per mg/kg dose) of DDAG was approximately 14 times higher than that of andrographolide [1]. Andrographolide showed Cmax = 32.41 ng/mL and AUC = 55.23 h×ng/mL at 6-fold higher oral input [1]. This substantial difference reflects DDAG's superior oral absorption and/or reduced first-pass metabolism compared to andrographolide. In a separate single-dose study with 60 mg and 120 mg doses, DDAG parent compound achieved Cmax values of 98.6±40.3 ng/mL and 211±138 ng/mL respectively, with Tmax of 1.0–1.5 h [2].

Pharmacokinetics Bioavailability Oral absorption

Anti-inflammatory Activity Retention with Improved Therapeutic Index vs. Andrographolide

In LPS-stimulated RAW264.7 macrophages, DDAG at 20 µM inhibited nitric oxide production by 65.2% relative to LPS-treated controls, and reduced TNF-α secretion from 856±42 pg/mL to 321±28 pg/mL . In a mouse ovalbumin-induced asthma model, DDAG (1 mg/kg) significantly reduced airway resistance and restored dynamic compliance in methacholine-challenged mice [1]. DDAG retains the anti-inflammatory mechanism of andrographolide—inhibition of NF-κB p65 nuclear translocation and DNA-binding activity—but achieves these effects without the cytotoxicity associated with andrographolide [2]. Both compounds inhibit NF-κB activation and suppress Th2 cytokines (IL-4, IL-5, IL-13), but the therapeutic index (efficacy-to-cytotoxicity ratio) favors DDAG. Notably, a succinate derivative of DDAG (compound 5) demonstrated superior NO inhibition with IC50 = 8.6 µM compared to andrographolide's IC50 = 12.2 µM, confirming that the DDAG scaffold can be further optimized for enhanced potency [3].

Anti-inflammatory NF-κB inhibition Cytokine suppression

In Vivo Antiviral Efficacy with Quantified Viral Load Reduction in H5N1 Mouse Model

In a mouse model of lethal H5N1 influenza A virus challenge, DDAP (1000 mg/kg/day) administered 48 hours before infection reduced lung viral titers from 2.61±0.14, 2.98±0.17, and 3.54±0.19 log10TCID50/mL on days 3, 5, and 7 post-infection to 1.46±0.14, 1.86±0.18, and 2.03±0.21 log10TCID50/mL, respectively—representing reductions of 1.15, 1.12, and 1.51 log10 units [1]. This antiviral activity is mechanistically distinct, operating through inhibition of H5N1-induced apoptosis via the caspase-9-dependent intrinsic mitochondrial pathway rather than direct viral neutralization [2]. DDAP treatment significantly suppressed mRNA expression of multiple proinflammatory cytokines (TNF-α, IL-1β, IL-6, CCL-2/MCP-1, IFN-α, IFN-β, IFN-γ, MIP-1α, MIP-1β) in infected lung tissue and reduced serum levels of TNF-α, IL-1β, IL-6, CCL-2/MCP-1, and CXCL-10/IP-10 [1]. Comparative efficacy was demonstrated against H5N1 (A/chicken/Hubei/327/2004 and A/duck/Hubei/XN/2007) and H1N1 (A/PR/8/34) subtypes [1].

Antiviral Influenza H5N1 Viral load reduction

Structural Derivatization Potential: Enhanced Cytotoxic Activity Against Cancer Cell Lines vs. Parent DDAG

While DDAG itself exhibits low cytotoxicity against most cell lines, its 15-benzylidene substituted derivatives and C-3,19 ester derivatives demonstrate significantly enhanced cytotoxic activity across multiple cancer cell types. In a panel of nine cancer cell lines including cholangiocarcinoma, synthetic DDAG analogues exhibited ED50 values as low as 3.08 µM [1]. A C-8 spiro-isoxazoline analogue (compound 4k) displayed potent cytotoxicity with IC50 = 3 µM in MCF-7 breast cancer cells, accompanied by increased cellular and mitochondrial ROS production [2]. These derivatives showed selective cytotoxic activity that exceeded that of the parent DDAG compound and, in some cases, outperformed the reference compound ellipticine against cholangiocarcinoma cells [1]. A patent application (CN/2011) claims 15-benzylidene substituted derivatives of DDAG and their 3,19-ester derivatives for anti-tumor applications, with demonstrated inhibition of colony formation and cell migration in vitro [3].

Anticancer Derivative synthesis Cytotoxicity

Hepatoprotective Activity in High-Fat Diet Mouse Model with Biochemical Marker Improvement

In a high-fat and high-cholesterol (HFHC) diet-induced steatohepatitis mouse model, DDAG supplementation (0.05% and 0.1% w/w in diet for seven weeks) reduced plasma alanine aminotransferase (ALT) activity and lowered hepatic cholesterol accumulation relative to untreated HFHC controls [1]. This study represents the first investigation of DDAG's hepatoprotective effects in a diet-induced NASH model, establishing efficacy in reducing markers of liver injury. The mechanism involves AhR-, PXR-, and Nrf2-dependent upregulation of hepatic drug-metabolizing enzymes and drug transporters, as demonstrated in rat studies where DDAG rapidly traversed enterocytes and modulated hepatic gene expression programs [2]. This hepatoprotective profile is distinct from the anti-inflammatory and antiviral activities, expanding the therapeutic scope of DDAG to metabolic liver diseases.

Hepatoprotection NASH Steatohepatitis

Optimal Application Scenarios for 14-Deoxy-11,12-didehydroandrographolide Based on Verified Differential Evidence


Preclinical Anti-inflammatory Drug Discovery Requiring Extended Safety Margins

For research programs targeting NF-κB-mediated inflammatory diseases (asthma, COPD, allergic inflammation) where andrographolide's cytotoxicity precludes high-dose or long-duration studies, DDAG provides equivalent anti-inflammatory activity with a >3-fold improved non-cytotoxic concentration window. Specifically, DDAG can be used at concentrations up to 20–100 µM without inducing cytotoxicity in human lung epithelial cells, enabling robust dose-response characterization that is not feasible with andrographolide [1]. The compound retains the core mechanism of NF-κB p65 nuclear translocation inhibition while eliminating the confounding variable of compound-induced cell death [1].

Pharmacokinetic Lead Optimization Leveraging 14-Fold Higher Oral Exposure

For programs seeking orally bioavailable diterpenoid scaffolds, DDAG offers a substantial pharmacokinetic advantage: 14-fold higher dose-normalized systemic exposure compared to andrographolide following oral administration in humans [2]. This translates to lower required doses to achieve therapeutic plasma concentrations, reducing cost-per-study and enabling more flexible oral dosing regimens. DDAG's Tmax of 1.0–1.5 h and Cmax dose-proportionality from 60–120 mg support predictable pharmacokinetic behavior [3].

Antiviral Research Targeting Highly Pathogenic Influenza Strains

For virology groups investigating host-directed antiviral therapies against H5N1 and H1N1 influenza A viruses, DDAP provides validated in vivo efficacy with quantifiable viral load reduction (1.15–1.51 log10TCID50/mL decrease) and suppression of cytokine storm markers [4]. The compound's unique mechanism—inhibition of virus-induced apoptosis via the caspase-9-dependent intrinsic pathway—distinguishes it from neuraminidase inhibitors and other direct-acting antivirals, offering a complementary approach to influenza therapy [5].

Semisynthetic Derivative Development for Targeted Anticancer Applications

For medicinal chemistry programs seeking a non-cytotoxic scaffold that can be structurally modified to impart selective cytotoxicity against cancer cells, DDAG is an ideal starting point. 15-Benzylidene substitution and C-3,19 esterification convert the parent compound from a non-cytotoxic anti-inflammatory agent to a potent cytotoxic molecule with IC50 values as low as 3 µM against breast cancer (MCF-7) and cholangiocarcinoma cell lines [6]. The patent-protected derivative space provides opportunities for novel chemical entity development with defined SAR around the DDAG core [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 14-Deoxy-11,12-didehydroandrographolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.